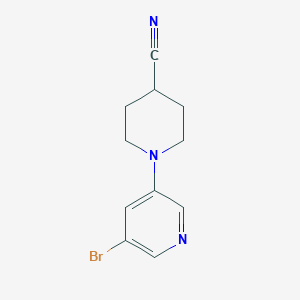

1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile

CAS No.:

Cat. No.: VC15919126

Molecular Formula: C11H12BrN3

Molecular Weight: 266.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrN3 |

|---|---|

| Molecular Weight | 266.14 g/mol |

| IUPAC Name | 1-(5-bromopyridin-3-yl)piperidine-4-carbonitrile |

| Standard InChI | InChI=1S/C11H12BrN3/c12-10-5-11(8-14-7-10)15-3-1-9(6-13)2-4-15/h5,7-9H,1-4H2 |

| Standard InChI Key | ZTJOIJLNFRGLHP-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1C#N)C2=CC(=CN=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) substituted at the 4-position with a carbonitrile group () and at the 1-position with a 5-bromopyridin-3-yl group. The pyridine ring introduces aromaticity and electronic heterogeneity, while the bromine atom at the 5-position enhances electrophilicity, making the compound reactive in cross-coupling reactions .

Key Structural Attributes:

-

Piperidine Core: Confers conformational flexibility and basicity due to the nitrogen atom.

-

5-Bromopyridin-3-yl Substituent: A halogenated aromatic system enabling Suzuki-Miyaura and Buchwald-Hartwig couplings.

-

4-Carbonitrile Group: A polar functional group that influences solubility and participates in hydrogen bonding.

Physicochemical Properties

Limited experimental data are available, but computational predictions and analog comparisons provide insights:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 266.14 g/mol | |

| Molecular Formula | ||

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | Estimated ~2.1 (via PubChem analogs) |

The absence of melting/boiling point data suggests challenges in purification or hygroscopicity .

Synthesis and Optimization

Challenges in Synthesis

-

Regioselectivity: Ensuring bromination occurs exclusively at the pyridine’s 5-position.

-

Nitrile Stability: Avoiding hydrolysis under acidic/basic conditions during purification .

Pharmacological and Industrial Applications

Medicinal Chemistry

While direct studies on this compound are sparse, structurally related analogs exhibit bioactivity:

-

Ion Channel Modulation: Derivatives of 1-(pyridin-3-yl)piperidine-2-carbonitrile inhibit transient receptor potential (TRP) channels, suggesting potential in pain management.

-

Enzyme Inhibition: 3-Piperidinyl pyridine derivatives demonstrate nanomolar inhibition of cholesterol 24-hydroxylase (CH24H), a target in neurodegenerative diseases .

Hypothesized Targets for 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile:

-

Kinase Inhibition: The bromopyridine moiety may interact with ATP-binding pockets in kinases.

-

CYP450 Interactions: Potential off-target effects on cytochrome P450 enzymes, necessitating metabolic studies .

Material Science

The nitrile group’s polarity and bromine’s leaving-group ability make this compound a candidate for:

-

Ligand Design: Chelating metal centers in catalytic systems.

-

Polymer Synthesis: Serving as a monomer in thermally stable polymers.

Comparative Analysis with Structural Analogs

Key Insight: The bromine atom in 1-(5-Bromopyridin-3-yl)piperidine-4-carbonitrile may enhance binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume